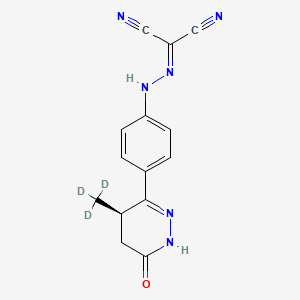

Levosimendan D3

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H12N6O |

|---|---|

Molecular Weight |

283.30 g/mol |

IUPAC Name |

2-[[4-[(4R)-6-oxo-4-(trideuteriomethyl)-4,5-dihydro-1H-pyridazin-3-yl]phenyl]hydrazinylidene]propanedinitrile |

InChI |

InChI=1S/C14H12N6O/c1-9-6-13(21)19-20-14(9)10-2-4-11(5-3-10)17-18-12(7-15)8-16/h2-5,9,17H,6H2,1H3,(H,19,21)/t9-/m1/s1/i1D3 |

InChI Key |

WHXMKTBCFHIYNQ-ULQGKIFNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Levosimendan-D3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Levosimendan-D3, a deuterated analog of the calcium-sensitizing drug Levosimendan. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its application in research, particularly in pharmacokinetic and bioanalytical studies.

Introduction to Levosimendan and the Role of Isotopic Labeling

Levosimendan is a calcium-sensitizing agent used in the management of acutely decompensated severe chronic heart failure.[1] Its mechanism of action involves enhancing the sensitivity of the cardiac contractile apparatus to calcium, leading to increased cardiac output without a significant increase in myocardial oxygen consumption. Levosimendan also exhibits vasodilatory effects through the opening of ATP-sensitive potassium channels in vascular smooth muscle.

In drug development and clinical research, the accurate quantification of a drug and its metabolites in biological matrices is paramount. This is where isotopically labeled compounds like Levosimendan-D3 play a critical role. While the specific "D3" designation suggests the presence of three deuterium atoms, the broader and more documented practice for Levosimendan involves the use of carbon-13 labeled internal standards (¹³C₆-Levosimendan) for bioanalytical quantification.[2] For the purpose of this guide, "Levosimendan-D3" will be used as a representative term for a stable isotope-labeled internal standard for Levosimendan.

The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis. These standards have the same physicochemical properties as the analyte of interest but a different mass, allowing for precise and accurate quantification by correcting for variations during sample preparation and analysis.

Physicochemical Properties

The core chemical structure of Levosimendan-D3 is identical to that of Levosimendan, with the exception of the isotopic substitution of three hydrogen atoms with deuterium. This substitution results in a nominal mass increase of 3 Daltons.

| Property | Levosimendan | Levosimendan-D3 (Hypothetical) | ¹³C₆-Levosimendan |

| Chemical Formula | C₁₄H₁₂N₆O | C₁₄H₉D₃N₆O | ¹³C₆C₈H₁₂N₆O |

| Molecular Weight | ~280.28 g/mol | ~283.30 g/mol | ~286.28 g/mol |

Application in Research: The Internal Standard in LC-MS/MS Bioanalysis

Levosimendan-D3, or more commonly ¹³C₆-Levosimendan, is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Levosimendan and its metabolites (OR-1855 and OR-1896) in biological samples such as plasma and serum.[2][3][4][5][6][7]

The co-extraction of the analyte and the isotopically labeled internal standard from the biological matrix ensures that any loss of analyte during sample processing is compensated for by a proportional loss of the internal standard. During LC-MS/MS analysis, the analyte and the internal standard co-elute but are distinguished by their different mass-to-charge ratios (m/z), allowing for highly accurate and precise quantification.

Mass Spectrometry Parameters

The selection of appropriate precursor and product ions (mass transitions) is crucial for the specificity and sensitivity of the LC-MS/MS method.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Levosimendan | 279.1 | 227.2 | Negative |

| ¹³C₆-Levosimendan | 285.1 | 233.2 | Negative |

| Metabolite OR-1896 | 246.3 | 204.2 | Positive |

| Metabolite OR-1855 | 204.2 | 120.1 | Positive |

Data synthesized from multiple sources.[2][8]

Experimental Protocols

The following sections detail a generalized experimental protocol for the quantification of Levosimendan in human plasma using an isotopically labeled internal standard, based on methodologies reported in the scientific literature.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting Levosimendan from plasma samples.

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., ¹³C₆-Levosimendan in methanol).

-

Vortex the mixture for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI) |

| Ionization Mode | Negative for Levosimendan and IS, Positive for metabolites |

Visualizations

Levosimendan Signaling Pathway

Caption: Levosimendan's dual mechanism of action.

Experimental Workflow for Levosimendan Quantification

Caption: Workflow for quantifying Levosimendan in plasma.

References

- 1. Use of Levosimendan in Cardiac Surgery: An Update After the LEVO-CTS, CHEETAH, and LICORN Trials in the Light of Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous LC-ESI-MS/MS Quantification of Levosimendan and Its Metabolites for Therapeutic Drug Monitoring of Cardiac Surgery Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Serum concentrations of levosimendan and its metabolites OR-1855 and OR-1896 in cardiac surgery patients with cardiopulmonary bypass [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Monitoring of Levosimendan Administration in Patients with Pulmonary Hypertension Undergoing Cardiac Surgery and Effect of Two Different Dosing Schemes on Hemodynamic and Echocardiographic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A strategy for high-throughput analysis of levosimendan and its metabolites in human plasma samples using sequential negative and positive ionization liquid chromatography/tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. farmaciajournal.com [farmaciajournal.com]

Synthesis of Deuterium-Labeled Levosimendan: A Technical Guide for Research Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Characterization, and Application of Deuterium-Labeled Levosimendan.

This technical guide provides a comprehensive overview of the synthesis of deuterium-labeled Levosimendan, a critical tool for advanced research in pharmacology and drug metabolism. Deuterium labeling offers a powerful strategy to investigate the pharmacokinetic properties, metabolic pathways, and target engagement of Levosimendan, a calcium sensitizer used in the treatment of acutely decompensated heart failure. This document outlines a detailed synthetic pathway, experimental protocols, and methods for the characterization and quantitative analysis of the labeled compound.

Introduction to Deuterium Labeling in Drug Development

Deuterium, a stable isotope of hydrogen, has emerged as a valuable tool in drug discovery and development. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, slowing down metabolic processes that involve the cleavage of carbon-hydrogen bonds. This can result in an altered pharmacokinetic profile, potentially leading to improved drug efficacy, reduced toxicity, and a better understanding of a drug's metabolic fate. For a compound like Levosimendan, which undergoes extensive metabolism, a deuterium-labeled analog is invaluable for in-depth pharmacokinetic and metabolism studies.

Proposed Synthetic Pathway for Deuterium-Labeled Levosimendan

The synthesis of deuterium-labeled Levosimendan can be strategically designed to introduce deuterium atoms at positions susceptible to metabolic modification or to serve as a stable isotopic internal standard for quantitative bioanalysis. A plausible synthetic route, based on established methods for the synthesis of Levosimendan, is outlined below. The key strategy involves the deuteration of a readily available starting material, which is then carried through a multi-step synthesis to yield the final labeled product.

In this proposed pathway, the deuterium label is introduced early in the synthesis via the deuteration of acetanilide. This deuterated intermediate is then subjected to a Friedel-Crafts acylation, followed by the formation of the core pyridazinone ring system and subsequent condensation to yield deuterium-labeled Levosimendan.

An In-Depth Technical Guide to the Mechanism of Action of Levosimendan on Cardiac Troponin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levosimendan is a calcium-sensitizing agent used in the treatment of acutely decompensated severe chronic heart failure.[1][2] Its primary mechanism of action involves a direct interaction with cardiac troponin C (cTnC), a key regulatory protein in muscle contraction.[3][4] This interaction enhances the sensitivity of the cardiac myofilaments to calcium, leading to increased contractility without a significant increase in intracellular calcium concentration or myocardial oxygen consumption.[2][5] This technical guide provides a comprehensive overview of the molecular interactions between Levosimendan and cTnC, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism: Calcium-Dependent Binding to Cardiac Troponin C

Levosimendan exerts its positive inotropic effect by binding to the N-terminal domain of cardiac troponin C (cTnC) in a calcium-dependent manner.[6][7] This binding stabilizes the Ca²⁺-induced conformational change in cTnC, which in turn modulates the interaction between troponin and other thin filament proteins, ultimately leading to an enhanced contractile force at any given calcium concentration.[2][8]

Signaling Pathway of Levosimendan Action

The binding of Levosimendan to Ca²⁺-saturated cTnC initiates a cascade of events that sensitizes the myofilament to calcium. This process can be visualized as follows:

Caption: Levosimendan's signaling pathway in cardiac myocytes.

Quantitative Data

The interaction between Levosimendan and cTnC has been quantified through various experimental techniques, providing insights into its binding affinity and sensitizing effects.

Table 1: Binding Affinity of Levosimendan to Cardiac Troponin C Complexes

The dissociation constant (Kd) is a measure of the binding affinity between a ligand (Levosimendan) and a protein (cTnC). A lower Kd value indicates a higher binding affinity.

| cTnC Complex | Dissociation Constant (Kd) (mM) | Reference |

| cNTnC(C35S/C84S)·Ca²⁺·cTnI₁₄₇₋₁₆₃ | 8 | [1] |

| cNTnC(C35S/C84S)·Ca²⁺·cTnI₁₄₄₋₁₆₃ | 0.7 | [1] |

cNTnC: N-terminal domain of cardiac troponin C; cTnI: cardiac troponin I.

Table 2: Calcium Sensitization by Levosimendan

The EC₅₀ value represents the concentration of a drug that gives half-maximal response. In this context, it refers to the concentration of Levosimendan required to achieve 50% of the maximal increase in calcium sensitivity. pCa₅₀ is the negative logarithm of the calcium concentration required for half-maximal activation.

| Preparation | Parameter | Levosimendan Concentration (µM) | Value | Reference |

| Nonfailing Human Myocardium | EC₅₀ | - | 0.38 | [9] |

| Failing Human Myocardium (with Isoprenaline) | EC₅₀ | - | 0.062 | [9] |

| Dansylated cTnC | Ca₅₀ | 0 (Control) | 2.73 µM | [7] |

| Dansylated cTnC | Ca₅₀ | 3 | 1.19 µM | [7] |

| Rat Diaphragm Fibres (Control) | pCa₅₀ | 10 | Increase from ~5.8 to ~6.0 | [10] |

| Rat Diaphragm Fibres (Heart Failure) | pCa₅₀ | 10 | Increase from ~5.8 to ~6.0 | [10] |

Table 3: NMR Chemical Shift Perturbations in Cardiac Troponin C upon Levosimendan Binding

Nuclear Magnetic Resonance (NMR) spectroscopy is used to detect conformational changes in proteins upon ligand binding. Chemical shift perturbations indicate the specific amino acid residues involved in the interaction.

| cTnC Residue | Chemical Shift Change (Hz) | Experimental Condition | Reference |

| Met47 | Changed | Ca²⁺-saturated cTnC | [3] |

| Met81 | Changed | Ca²⁺-saturated cTnC | [3] |

| Met85 | Changed | Ca²⁺-saturated cTnC | [3] |

| Multiple N-domain residues | Resonance doublings and small shift changes | Ca²⁺-saturated cTnC C35S | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to study the Levosimendan-cTnC interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This technique is used to determine the three-dimensional structure of proteins and their complexes in solution.

Caption: Workflow for NMR spectroscopy experiments.

Detailed Methodology:

-

Protein Expression and Purification: Recombinant human cTnC with specific cysteine to serine mutations (e.g., C35S, C84S) is expressed in E. coli and uniformly labeled with ¹⁵N. The protein is then purified using affinity and ion-exchange chromatography.[5][12]

-

Complex Formation: The labeled cTnC is complexed with unlabeled synthetic peptides of cardiac troponin I (cTnI), such as cTnI₁₄₇₋₁₆₃ or cTnI₁₄₄₋₁₆₃, in the presence of calcium.[5]

-

NMR Sample Preparation: The final NMR sample contains the protein complex in a buffer at a specific pH (e.g., 6.8) with D₂O.[12] Notably, reducing agents like dithiothreitol (DTT) and preservatives like sodium azide are avoided as they can react with Levosimendan.[4]

-

Levosimendan Titration: A stock solution of Levosimendan, typically dissolved in dimethyl sulfoxide (DMSO), is titrated into the NMR sample in small aliquots.[5][12]

-

NMR Data Acquisition: Two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectra are acquired at each titration point.[5]

-

Data Analysis: Changes in the chemical shifts of the backbone amide protons and nitrogens of cTnC are monitored to identify the amino acid residues involved in the interaction with Levosimendan. These perturbations are used to map the binding site and determine the binding affinity (Kd).[1][5]

Skinned Fiber Experiments

This in vitro technique allows for the direct measurement of myofilament force generation and calcium sensitivity in the absence of the cell membrane.

Caption: Workflow for skinned fiber experiments.

Detailed Methodology:

-

Fiber Preparation: Small bundles of cardiac muscle fibers are dissected from ventricular tissue. The cell membranes are then chemically removed ("skinned") using a detergent, such as Triton X-100, which leaves the contractile apparatus intact.[10][13]

-

Experimental Setup: The skinned fiber is mounted between a force transducer and a motor to control its length.

-

Activation and Levosimendan Treatment: The fiber is exposed to a series of solutions with precisely controlled free calcium concentrations (pCa) to generate a force-pCa relationship. This is repeated in the presence of various concentrations of Levosimendan.[10][13]

-

Data Analysis: The force generated at each calcium concentration is measured. The data are then fitted to the Hill equation to determine the pCa₅₀ (the pCa at which 50% of the maximal force is produced) and the Hill coefficient (a measure of cooperativity). The shift in the force-pCa curve to the left in the presence of Levosimendan indicates an increase in calcium sensitivity. The EC₅₀ for Levosimendan's effect on calcium sensitization can also be calculated.[9][10]

Affinity Chromatography

This method is used to study the binding of a drug to its target protein.

Detailed Methodology:

-

Column Preparation: Purified recombinant human cTnC is immobilized on a high-performance liquid chromatography (HPLC) column.[7]

-

Binding and Elution: A solution containing Levosimendan is passed through the column. The retention time of Levosimendan on the column is measured. A longer retention time in the presence of calcium indicates a calcium-dependent binding to cTnC.[7]

-

Analysis: By comparing the retention times of Levosimendan and its analogs, the structural features important for binding can be determined.[3]

Conclusion

The mechanism of action of Levosimendan on cardiac troponin C is a well-defined example of targeted drug action. Through calcium-dependent binding to the N-terminal domain of cTnC, Levosimendan stabilizes the active conformation of the troponin complex, thereby sensitizing the myofilaments to calcium and enhancing cardiac contractility. The quantitative data from binding affinity, calcium sensitization, and NMR studies, along with the detailed experimental protocols, provide a robust framework for understanding this interaction at a molecular level. This knowledge is invaluable for the development of new and improved cardiotonic agents for the treatment of heart failure.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Further evidence for the cardiac troponin C mediated calcium sensitization by levosimendan: structure-response and binding analysis with analogs of levosimendan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding of levosimendan, a calcium sensitizer, to cardiac troponin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Defining the Binding Site of Levosimendan and Its Analogues in a Regulatory Cardiac Troponin C−Troponin I Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interaction of levosimendan with cardiac troponin C in the presence of cardiac troponin I peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cardiac troponin C as a target protein for a novel calcium sensitizing drug, levosimendan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. Beneficial effects of the Ca(2+) sensitizer levosimendan in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Levosimendan improves calcium sensitivity of diaphragm muscle fibres from a rat model of heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Effects of Levosimendan, a cardiotonic agent targeted to troponin C, on cardiac function and on phosphorylation and Ca2+ sensitivity of cardiac myofibrils and sarcoplasmic reticulum in guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic Labeling and Stability of Levosimendan D3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic labeling of Levosimendan to yield its deuterated analog, Levosimendan D3. It further outlines a comprehensive stability testing protocol for this isotopically labeled compound. This document is intended for professionals in drug development and research who are utilizing or considering the use of this compound as an internal standard in pharmacokinetic studies or for other research purposes.

Introduction to Levosimendan and Isotopic Labeling

Levosimendan is a calcium sensitizer used in the treatment of acutely decompensated severe chronic heart failure.[1][2][3][4][] Its mechanism of action involves increasing the calcium sensitivity of myocytes by binding to cardiac troponin C in a calcium-dependent manner, leading to enhanced cardiac contractility without a significant increase in myocardial oxygen consumption.[1][2][3][4][] Levosimendan also exhibits vasodilatory effects through the opening of ATP-sensitive potassium channels in vascular smooth muscle.[2][3][4]

Isotopic labeling, particularly with stable isotopes like deuterium (²H or D), is a critical technique in drug development.[6] Deuterated compounds, such as this compound, are invaluable as internal standards for quantitative bioanalytical assays using mass spectrometry.[2][3][4][] The introduction of deuterium atoms results in a mass shift that allows for clear differentiation between the analyte and the internal standard, improving the accuracy and precision of pharmacokinetic and metabolic studies.[1][3]

Proposed Isotopic Labeling of this compound

The synthesis of this compound involves the introduction of three deuterium atoms into the Levosimendan molecule. Based on the known synthesis of Levosimendan, a plausible route for deuteration is proposed. A key intermediate in Levosimendan synthesis is 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone.[7] The deuteration can be strategically introduced at the methyl group of this intermediate.

Proposed Synthetic Workflow

The following diagram illustrates a proposed workflow for the synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol for Synthesis (Hypothetical)

-

Deuteration of the Intermediate: The starting material, 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone, would be subjected to a deuteration reaction targeting the methyl group. This could be achieved through various methods, such as base-catalyzed hydrogen-deuterium exchange in a deuterated solvent like D₂O, or by employing a deuterated methylating agent in the initial synthesis of the pyridazinone ring.

-

Diazotization: The resulting deuterated intermediate, 6-(4-aminophenyl)-5-(methyl-d3)-4,5-dihydro-3(2H)-pyridazinone, is then dissolved in a solution of dilute hydrochloric acid. The solution is cooled to 0-5°C, and a solution of sodium nitrite is added dropwise to form the diazonium salt.[7]

-

Coupling Reaction: A solution of malononitrile is then added to the reaction mixture.[7] The diazonium salt couples with the malononitrile to form this compound.

-

Purification: The crude this compound is purified using a suitable chromatographic technique, such as column chromatography or preparative HPLC, to achieve high chemical and isotopic purity.

-

Characterization: The final product is thoroughly characterized to confirm its identity, purity, and the extent of deuteration. This involves:

-

Mass Spectrometry (MS): To confirm the molecular weight of this compound and determine the isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the specific location of the deuterium atoms by observing the absence of proton signals at the deuterated positions.

-

Physicochemical and Stability Data

Physicochemical Properties

| Property | Levosimendan | This compound (Predicted) |

| Molecular Formula | C₁₄H₁₂N₆O | C₁₄H₉D₃N₆O |

| Molecular Weight | 280.28 g/mol | 283.30 g/mol |

| Appearance | Yellow crystalline powder | Yellow crystalline powder |

| Solubility | Unstable in aqueous solutions at physiological pH | Expected to be similar to Levosimendan |

Known Stability of Levosimendan

| Condition | Observation | Reference |

| Aqueous Solution (pH 7.4) | Undergoes hydrolytic decomposition. | [8] |

| Aqueous Solution (Acidic pH) | More stable at a pH of 3.0. | [8] |

| Incubation at 40°C for 20 hours | Shows degradation in aqueous solution. | [9][10] |

| Presence of Sodium Azide | Forms an adduct with sodium azide. | [9][10] |

| Presence of DTT | Reacts in the presence of dithiothreitol. | [9][10] |

| Simulated Y-site administration | Stable for 24 hours with various common critical care infusions. | [11] |

Mechanism of Action of Levosimendan

The introduction of deuterium atoms is not expected to alter the fundamental mechanism of action of Levosimendan. The primary mechanism involves the sensitization of cardiac troponin C to calcium, leading to a positive inotropic effect.

Caption: Mechanism of action of Levosimendan.

Stability Testing of this compound

A comprehensive stability testing program is essential to determine the shelf-life and appropriate storage conditions for this compound. The following protocol is based on ICH guidelines for stability testing of new drug substances.

Stability Testing Workflow

Caption: Workflow for stability testing of this compound.

Experimental Protocol for Stability Testing

-

Sample Preparation: A well-characterized batch of this compound with known purity and isotopic enrichment is used. The material is packaged in containers that are representative of the intended storage containers.

-

Storage Conditions: Samples are stored under the following conditions as per ICH guidelines:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Photostability: Samples are also exposed to light according to ICH Q1B guidelines.

-

-

Testing Schedule: Samples are pulled at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term testing).

-

Analytical Methods: At each time point, the following tests are performed:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Purity: A stability-indicating HPLC method is used to determine the purity of this compound and to quantify any degradation products.

-

Isotopic Enrichment: Mass spectrometry is used to confirm that there is no significant loss of deuterium over time.

-

Water Content: Karl Fischer titration is used to determine the water content.

-

Hypothetical Stability Data for this compound

The following table presents a hypothetical summary of stability data for this compound under accelerated conditions. This data is illustrative and must be confirmed by experimental studies.

| Time Point (Months) | Appearance | Purity (%) by HPLC | Total Impurities (%) | Isotopic Enrichment (%) |

| 0 | Yellow Powder | 99.8 | 0.2 | 99.5 |

| 1 | Yellow Powder | 99.7 | 0.3 | 99.5 |

| 3 | Yellow Powder | 99.5 | 0.5 | 99.4 |

| 6 | Yellow Powder | 99.1 | 0.9 | 99.4 |

Conclusion

This technical guide provides a comprehensive, albeit partially hypothetical, overview of the isotopic labeling and stability of this compound. The proposed synthetic route and stability testing protocols are based on established chemical principles and pharmaceutical guidelines. It is imperative that these proposed methods are validated through rigorous experimental work to ensure the quality, purity, and stability of this compound for its intended use in research and development. The information presented herein serves as a foundational resource for scientists and researchers working with this important analytical standard.

References

- 1. The use of stable isotope labelling for the analytical chemistry of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. metsol.com [metsol.com]

- 6. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 7. CN104418810A - New synthetic route of levosimendan - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Chemistry, manufacturing, and control considerations and challenges for deuterated active pharmaceutical ingredients - American Chemical Society [acs.digitellinc.com]

- 10. Photochemical methods for deuterium labelling of organic molecules - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Levosimendan-D3: Certificate of Analysis and Purity Assessment

This technical guide provides a comprehensive overview of the analytical assessment of Levosimendan-D3, a deuterated analog of Levosimendan. This document details a representative Certificate of Analysis, outlines the rigorous experimental protocols for purity determination, and illustrates the compound's mechanism of action.

Certificate of Analysis: Levosimendan-D3

The Certificate of Analysis (CoA) for Levosimendan-D3 summarizes the quality control testing and ensures the product meets the required specifications for identity, purity, and quality. Below is a representative CoA.

| Test | Specification | Results | Method |

| Appearance | Light yellow to yellow solid | Conforms | Visual Inspection |

| Identity (¹H NMR) | Consistent with the structure of Levosimendan-D3 | Conforms | ¹H NMR Spectroscopy |

| Identity (Mass Spec) | Consistent with the molecular weight of Levosimendan-D3 | Conforms | ESI-MS |

| Purity (HPLC) | ≥ 98.0% | 99.85% | HPLC-UV |

| Purity (LC/MS) | ≥ 98.0% | 99.82% | LC/MS |

| Isotopic Purity | Deuterium Incorporation ≥ 99% | Conforms | Mass Spectrometry |

| Residual Solvents | Meets USP <467> requirements | Conforms | GC-HS |

| Heavy Metals | ≤ 20 ppm | < 10 ppm | ICP-MS |

| Water Content | ≤ 1.0% | 0.25% | Karl Fischer Titration |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible analysis of Levosimendan-D3. The following sections describe the protocols for the key analytical techniques used in its purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate Levosimendan-D3 from its potential impurities and degradation products.[1]

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., Agilent SB-C18, 4.6 x 150 mm, 5 µm).[2]

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.02 M Ammonium Acetate) and an organic solvent (e.g., Methanol or Acetonitrile). A typical composition is a 48:52 (v/v) mixture of ammonium acetate buffer and methanol.[3]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 401 nm.[3]

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the Levosimendan-D3 standard in the mobile phase to a final concentration of 0.5 mg/mL.

-

Procedure: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram for a sufficient run time to allow for the elution of all potential impurities. The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Purity

LC-MS is a powerful technique used to confirm the identity and assess the purity of Levosimendan-D3.[4]

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an HPLC system.

-

HPLC Conditions: The same HPLC conditions as described in section 2.1 can be used.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analyzer: Set to scan a mass range appropriate for Levosimendan-D3 and its expected impurities (e.g., m/z 100-600).

-

Data Analysis: The identity of Levosimendan-D3 is confirmed by comparing the observed mass-to-charge ratio (m/z) of the main peak with the calculated theoretical mass. Purity is assessed by comparing the peak area of Levosimendan-D3 to the total ion chromatogram area.[5]

Mechanism of Action: Signaling Pathway

Levosimendan exhibits a unique triple mechanism of action, which makes it an effective inodilator.[6] It enhances cardiac contractility, promotes vasodilation, and provides cardioprotection.[7][8]

Caption: The triple mechanism of action of Levosimendan.

References

- 1. Levosimendan Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. CN104478809A - Levosimendan impurity and preparation and detection methods thereof - Google Patents [patents.google.com]

- 3. ijpdd.org [ijpdd.org]

- 4. Monitoring of Levosimendan Administration in Patients with Pulmonary Hypertension Undergoing Cardiac Surgery and Effect of Two Different Dosing Schemes on Hemodynamic and Echocardiographic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. droracle.ai [droracle.ai]

- 7. researchgate.net [researchgate.net]

- 8. Multiorgan Drug Action of Levosimendan in Critical Illnesses - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Pharmacokinetics and Metabolism of Levosimendan in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical pharmacokinetics (PK) and metabolism of Levosimendan, a potent calcium-sensitizing inodilator. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Levosimendan and its active metabolites in various animal models is crucial for the interpretation of efficacy and safety data and for guiding clinical development.

Pharmacokinetic Profile

Levosimendan exhibits a distinctive pharmacokinetic profile characterized by a short half-life of the parent compound and the formation of long-lasting active metabolites that are responsible for its prolonged hemodynamic effects.[1][2]

1.1. Absorption and Distribution Following intravenous administration, Levosimendan is rapidly distributed.[3] It has a relatively small volume of distribution, approximately 0.3 L/kg.[4] Levosimendan is highly bound to plasma proteins, primarily albumin, with a binding percentage of 97-98%.[5][6] This high degree of protein binding limits the free fraction of the drug available to exert its pharmacological effects.[7] While developed for intravenous use, it also shows high oral bioavailability of around 85%.[4][6]

1.2. Metabolism and Excretion Levosimendan is extensively metabolized in the liver, with about 95% of the administered dose undergoing transformation.[4] The primary metabolic pathway involves conjugation with glutathione to form inactive cysteine and cysteinylglycine conjugates.[4][6] A minor but pharmacologically crucial pathway, accounting for about 5% of the drug, involves reduction in the intestines to an amine metabolite, OR-1855.[1][4] This intermediate is then N-acetylated in the liver to form the active metabolite OR-1896.[1][4]

Excretion occurs through both renal and fecal routes, with approximately 54% of the dose eliminated in urine and 44% in feces, predominantly as inactive conjugated metabolites.[6] Very little of the parent drug is excreted unchanged.[8]

1.3. Metabolites The prolonged therapeutic effects observed after a Levosimendan infusion are attributed to its active metabolite, OR-1896.[7][8]

-

OR-1855: This is an intermediate, largely inactive metabolite formed by intestinal bacteria.[4][9]

-

OR-1896: This is the principal active metabolite. It is formed more slowly than the parent drug is eliminated, with peak concentrations appearing up to two days after a 24-hour infusion has been stopped.[1] OR-1896 has a significantly longer half-life of 70-80 hours.[1] Crucially, its protein binding is much lower than that of Levosimendan (around 40%), resulting in a larger free fraction to exert its effects.[5][7]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Levosimendan and its major active metabolite, OR-1896, in various preclinical models. Data has been compiled from multiple sources and normalized where possible for comparison.

Table 1: Pharmacokinetic Parameters of Levosimendan in Preclinical Models

| Parameter | Rat | Dog | Guinea Pig | Pig |

| Half-life (t½) | ~1 hr | ~1 hr | Not Reported | ~1 hr |

| Clearance (CL) | High | Moderate | Not Reported | Not Reported |

| Volume of Distribution (Vd) | ~0.3 L/kg | ~0.2 L/kg[6] | Not Reported | Not Reported |

| Protein Binding | High (~98%)[5] | High (~98%) | High (~98%) | High (~98%) |

Table 2: Pharmacokinetic Parameters of Active Metabolite OR-1896

| Parameter | Rat | Dog | Human (for context) |

| Half-life (t½) | Long; contributes to sustained effect[5] | Long | ~80 hrs[1][7] |

| Time to Peak (Tmax) | Delayed; post-infusion | Delayed; post-infusion | ~2 days post-infusion[1] |

| Protein Binding | ~40%[5] | ~40% | ~40%[5] |

| Free Fraction | ~60%[7] | ~60% | ~60%[7] |

Metabolic Pathway of Levosimendan

Levosimendan undergoes a dual metabolic pathway. The majority is converted to inactive conjugates, while a small fraction is transformed into the long-acting active metabolite OR-1896, which is critical for its sustained clinical efficacy.

References

- 1. Clinical Pharmacology of Levosimendan [scite.ai]

- 2. Levosimendan: current data, clinical use and future development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. The levosimendan metabolite OR-1896 elicits vasodilation by activating the KATP and BKCa channels in rat isolated arterioles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evidence and Current Use of Levosimendan in the Treatment of Heart Failure: Filling the Gap - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of levosimendan and its circulating metabolites in patients with heart failure after an extended continuous infusion of levosimendan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understanding the Clinical Use of Levosimendan and Perspectives on its Future in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Technical Guide to Levosimendan-D3 for Bioanalytical Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides crucial technical information for researchers utilizing Levosimendan-D3 as an internal standard in bioanalytical studies. Levosimendan, a calcium sensitizer and potassium channel opener, is employed in the management of acutely decompensated heart failure. Its deuterated analog, Levosimendan-D3, is an indispensable tool for accurate quantification in complex biological matrices using mass spectrometry.

Suppliers of Levosimendan-D3

The selection of a reliable supplier for analytical standards is paramount to ensure the accuracy and reproducibility of bioanalytical data. Below is a summary of commercially available Levosimendan-D3 and its isotopologues from reputable vendors.

| Supplier | Product Name | Catalog Number | Purity | Isotopic Enrichment |

| MedChemExpress | Levosimendan-D3 | HY-14286S | ≥98% | Not specified |

| Shimadzu Chemistry & Diagnostics | [¹³C₃]-Levosimendan | C9364 | ≥95% | ≥99% ¹³C[1] |

Mechanism of Action: A Dual Pathway

Levosimendan exhibits a unique dual mechanism of action that underpins its therapeutic effects. It enhances cardiac contractility by sensitizing Troponin C to calcium and induces vasodilation by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[2][3][4][5]

Bioanalytical Methodologies: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of Levosimendan and its metabolites in biological samples, offering high sensitivity and selectivity.[6][7][8] Levosimendan-D3 serves as an ideal internal standard to correct for matrix effects and variations in sample processing and instrument response.

Sample Preparation: Liquid-Liquid Extraction

A common and effective method for extracting Levosimendan from plasma is liquid-liquid extraction (LLE).

Protocol:

-

To 1.0 mL of plasma, add 0.1 mL of 0.1 M HCl to acidify the sample.[9]

-

Add an appropriate amount of Levosimendan-D3 internal standard solution.

-

Add 5 mL of ethyl acetate and vortex for 5 minutes.[9]

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize typical starting conditions for the LC-MS/MS analysis of Levosimendan. Optimization will be required based on the specific instrumentation and desired analytical performance.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 (e.g., Diamonsil™ C18, 5 µm, 150 mm x 4.6 mm)[9] |

| Mobile Phase | Acetonitrile (0.1% formic acid) : Water (50:50)[9] |

| Flow Rate | 1.0 mL/min[9] |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

Table 2: Mass Spectrometry Parameters

| Parameter | Levosimendan | Levosimendan-D3 |

| Ionization Mode | ESI Negative | ESI Negative |

| Monitored Transition (m/z) | 279.1 → 227.1 | 282.1 → 230.1 |

| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |

| Dwell Time | 200 ms | 200 ms |

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates a typical workflow for the quantification of Levosimendan in plasma samples using Levosimendan-D3 as an internal standard.

References

- 1. [13C3]-Levosimendan | 141505-33-1 unlabeled | Stable labeled standards | Shimadzu Chemistry & Diagnostics [schd-shimadzu.com]

- 2. What is the mechanism of Levosimendan? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. oatext.com [oatext.com]

- 6. A strategy for high-throughput analysis of levosimendan and its metabolites in human plasma samples using sequential negative and positive ionization liquid chromatography/tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous LC-ESI-MS/MS Quantification of Levosimendan and Its Metabolites for Therapeutic Drug Monitoring of Cardiac Surgery Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. caod.oriprobe.com [caod.oriprobe.com]

Methodological & Application

Application Note: Quantitative Analysis of Levosimendan in Human Plasma using Levosimendan-D3 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction Levosimendan is a calcium sensitizer used in the treatment of acutely decompensated severe chronic heart failure.[1] It enhances cardiac contractility by increasing the sensitivity of troponin C to calcium, and it also exhibits vasodilatory effects by opening ATP-sensitive potassium channels.[2][3] Accurate quantification of Levosimendan in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[4][5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and selectivity.[6][7]

The use of a stable isotope-labeled internal standard (IS), such as Levosimendan-D3, is essential for robust and accurate bioanalysis. The IS co-elutes with the analyte and experiences similar extraction efficiencies and matrix effects, thereby correcting for variations during sample preparation and analysis. This application note provides a detailed protocol for the quantification of Levosimendan in human plasma using Levosimendan-D3 as an internal standard with LC-MS/MS.

Principle of Internal Standard Correction An ideal internal standard is a non-endogenous compound with physicochemical properties very similar to the analyte. A stable isotope-labeled internal standard, like Levosimendan-D3, is considered the gold standard because it behaves nearly identically to the unlabeled analyte during sample extraction, chromatography, and ionization, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. By adding a known concentration of Levosimendan-D3 to all samples, calibrators, and quality controls, the ratio of the analyte peak area to the IS peak area is used for quantification. This ratio corrects for potential sample loss during processing and variations in instrument response, leading to improved precision and accuracy.[8]

Mechanism of Action: Levosimendan Signaling Pathway

Levosimendan exerts its therapeutic effects through a dual mechanism of action. Primarily, it acts as a calcium sensitizer by binding to cardiac troponin C (cTnC) in a calcium-dependent manner.[1][9] This binding stabilizes the Ca2+-induced conformational change in troponin C, enhancing myocardial contractility without significantly increasing intracellular calcium concentration or myocardial oxygen consumption.[3][10] Secondly, Levosimendan opens ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle, leading to hyperpolarization and vasodilation, which reduces both preload and afterload on the heart.[2][9]

Experimental Protocols

1. Materials and Reagents

-

Levosimendan analytical standard

-

Levosimendan-D3 internal standard

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid or Acetic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve Levosimendan and Levosimendan-D3 in methanol to obtain 1 mg/mL primary stock solutions.

-

Intermediate Solutions: Prepare intermediate stock solutions of Levosimendan by serial dilution of the primary stock with 50:50 (v/v) acetonitrile/water.

-

Working Calibration Standards: Prepare a series of calibration standards (e.g., 0.1 to 100 ng/mL) by spiking the appropriate intermediate solutions into blank human plasma.[4]

-

Internal Standard Working Solution (e.g., 200 ng/mL): Dilute the Levosimendan-D3 stock solution with acetonitrile to achieve the final working concentration.

3. Sample Preparation (Protein Precipitation) The protein precipitation method is a rapid and effective technique for extracting Levosimendan from plasma.[4][11][12]

Protocol Steps:

-

Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Levosimendan-D3 internal standard working solution.

-

Vortex the mixture for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial.

-

Inject a 5-10 µL aliquot into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions The following tables summarize typical starting conditions for the LC-MS/MS analysis. These may require optimization for specific instrumentation.

Table 1: Optimized Liquid Chromatography (LC) Parameters

| Parameter | Condition |

|---|---|

| Column | C18 Column (e.g., Acquity UPLC BEH C18, 2.1 x 150 mm, 1.7 µm)[4] |

| Mobile Phase A | 0.1% Acetic Acid or 5 mM Ammonium Acetate in Water[13][14] |

| Mobile Phase B | Acetonitrile or Methanol[4][7] |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Isocratic or Gradient (e.g., 30-40% B)[13] |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 5 - 10 µL |

| Run Time | 5 - 7 minutes[6][12] |

Table 2: Optimized Tandem Mass Spectrometry (MS/MS) Parameters

| Parameter | Levosimendan | Levosimendan-D3 (IS) |

|---|---|---|

| Ionization Mode | ESI Negative[6][13] | ESI Negative |

| Precursor Ion (Q1) m/z | 279.1[6] | 282.1 |

| Product Ion (Q2) m/z | 227.2[6] | 230.2 |

| Dwell Time | 100-200 ms | 100-200 ms |

| Collision Energy (CE) | Instrument Dependent | Instrument Dependent |

| Declustering Potential (DP) | Instrument Dependent | Instrument Dependent |

Note: The m/z transitions for Levosimendan-D3 are hypothetical but based on the addition of 3 Daltons to the parent and likely fragment ions.

Results and Method Performance

Based on published literature, a validated LC-MS/MS method for Levosimendan using a stable isotope-labeled internal standard is expected to demonstrate the following performance characteristics.[4][12][14]

Table 3: Summary of Method Validation Parameters

| Parameter | Typical Performance |

|---|---|

| Linearity Range | 0.1 - 100 ng/mL[4] |

| Correlation Coefficient (r²) | > 0.995[14] |

| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 ng/mL[4][11] |

| Intra-day Precision (%CV) | < 10%[14] |

| Inter-day Precision (%CV) | < 10%[14] |

| Accuracy (% Bias) | 90 - 110% (±15%)[4][14] |

| Matrix Effect | Minimal and compensated by IS |

| Recovery | > 85% |

Conclusion This application note outlines a robust, sensitive, and selective LC-MS/MS method for the quantification of Levosimendan in human plasma. The protocol utilizes a simple and rapid protein precipitation step for sample preparation. The implementation of Levosimendan-D3 as a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and procedural variability. The described method is well-suited for high-throughput analysis in clinical and research settings, enabling reliable therapeutic drug monitoring and pharmacokinetic evaluation of Levosimendan.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. Multiorgan Drug Action of Levosimendan in Critical Illnesses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly sensitive ultra-high-performance liquid chromatography coupled with tandem mass spectrometry method for the multiplex analysis of levosimendan and its metabolites OR-1855 and OR-1896 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Serum concentrations of levosimendan and its metabolites OR-1855 and OR-1896 in cardiac surgery patients with cardiopulmonary bypass [frontiersin.org]

- 6. Simultaneous LC-ESI-MS/MS Quantification of Levosimendan and Its Metabolites for Therapeutic Drug Monitoring of Cardiac Surgery Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. lcms.cz [lcms.cz]

- 9. droracle.ai [droracle.ai]

- 10. droracle.ai [droracle.ai]

- 11. farmaciajournal.com [farmaciajournal.com]

- 12. Monitoring of Levosimendan Administration in Patients with Pulmonary Hypertension Undergoing Cardiac Surgery and Effect of Two Different Dosing Schemes on Hemodynamic and Echocardiographic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A HIGH-THROUGHPUT HPLC ASSAY FOR LEVOSIMENDAN IN HUMAN PLASMA WITH ESI-MS / MS DETECTION | Semantic Scholar [semanticscholar.org]

- 14. A strategy for high-throughput analysis of levosimendan and its metabolites in human plasma samples using sequential negative and positive ionization liquid chromatography/tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Levosimendan in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Levosimendan in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard (SIL-IS), specifically ¹³C₆-Levosimendan, to ensure high accuracy and precision. The protocol described herein is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The sample preparation involves a straightforward protein precipitation step, followed by chromatographic separation on a C8 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).

Introduction

Levosimendan is a calcium sensitizer and potassium channel opener used in the treatment of acutely decompensated severe chronic heart failure.[1][2][3] Its therapeutic efficacy is correlated with plasma concentrations, making the accurate and precise quantification of Levosimendan in biological matrices, such as human plasma, crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies.[2] This application note presents a validated LC-MS/MS method for the determination of Levosimendan in human plasma, utilizing ¹³C₆-Levosimendan as the internal standard to correct for matrix effects and variations in sample processing.

Signaling Pathway of Levosimendan

Mechanism of action of Levosimendan.

Experimental

Materials and Reagents

-

Levosimendan reference standard

-

¹³C₆-Levosimendan (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ammonium bicarbonate

-

Human plasma (K₂EDTA)

-

Ultrapure water

Instrumentation

-

Liquid Chromatograph: Agilent 1260 HPLC system or equivalent

-

Mass Spectrometer: API 5500 QTRAP triple quadrupole mass spectrometer or equivalent

-

Analytical Column: Luna C8 column (30 mm × 2 mm, 3 µm)

Sample Preparation

A protein precipitation method is employed for the extraction of Levosimendan from human plasma.

Sample preparation workflow.

Liquid Chromatography

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | Luna C8 (30 mm × 2 mm, 3 µm) |

| Mobile Phase A | 5 mM Ammonium Bicarbonate (pH 8.5) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic |

| Composition | 76.6% A : 23.4% B |

| Flow Rate | 350 µL/min |

| Injection Volume | 30 µL |

| Column Temperature | 40°C |

| Run Time | 2.0 min |

Mass Spectrometry

The mass spectrometer is operated in negative electrospray ionization (ESI) mode. The detection is performed using multiple reaction monitoring (MRM).

Table 2: Mass Spectrometric Parameters

| Parameter | Levosimendan | ¹³C₆-Levosimendan (IS) |

| Ionization Mode | Negative ESI | Negative ESI |

| Q1 Mass (m/z) | 279.1 | 285.1 |

| Q3 Mass (m/z) | 227.2 | 233.2 |

| Dwell Time | 100 ms | 100 ms |

| Collision Energy | Optimized for instrument | Optimized for instrument |

| Declustering Potential | Optimized for instrument | Optimized for instrument |

Method Validation

The method was validated according to international guidelines for bioanalytical method validation.

Linearity

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL. The coefficient of determination (r²) was consistently > 0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Table 3: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.1 | ≤ 15.0 | ≤ 15.0 | ± 15.0 | ± 15.0 |

| Low QC | 0.3 | ≤ 10.0 | ≤ 10.0 | ± 10.0 | ± 10.0 |

| Mid QC | 10 | ≤ 8.0 | ≤ 8.0 | ± 8.0 | ± 8.0 |

| High QC | 80 | ≤ 7.0 | ≤ 7.0 | ± 7.0 | ± 7.0 |

Note: The values in Table 3 represent typical acceptance criteria for bioanalytical method validation and are based on data from similar assays.[4][5]

Recovery and Matrix Effect

The extraction recovery of Levosimendan from human plasma was consistent and reproducible across the QC levels. The use of a stable isotope-labeled internal standard effectively compensated for any matrix effects.

Results and Discussion

The described LC-MS/MS method provides a sensitive, specific, and reliable means for the quantitative analysis of Levosimendan in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis. The use of ¹³C₆-Levosimendan as an internal standard ensures the accuracy and precision of the results by correcting for potential variability during sample preparation and analysis. The short chromatographic run time of 2 minutes further enhances the efficiency of the method, making it well-suited for studies requiring the analysis of a large number of samples.

Conclusion

The validated LC-MS/MS method detailed in this application note is fit for the purpose of quantifying Levosimendan in human plasma for clinical and research applications. The combination of a simple and rapid sample preparation procedure with the specificity and sensitivity of tandem mass spectrometry provides a robust analytical solution for pharmacokinetic studies and therapeutic drug monitoring of Levosimendan.

References

- 1. Highly sensitive ultra-high-performance liquid chromatography coupled with tandem mass spectrometry method for the multiplex analysis of levosimendan and its metabolites OR-1855 and OR-1896 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The importance of pharmacokinetics, pharmacodynamic and repetitive use of levosimendan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Pharmacokinetics of levosimendan [frontiersin.org]

- 4. Simultaneous LC-ESI-MS/MS Quantification of Levosimendan and Its Metabolites for Therapeutic Drug Monitoring of Cardiac Surgery Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

High-Throughput HPLC Assay for Levosimendan with MS/MS Detection: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for a high-throughput high-performance liquid chromatography (HPLC) assay with tandem mass spectrometry (MS/MS) detection for the quantification of Levosimendan and its active metabolites, OR-1855 and OR-1896, in human plasma. The described methodology is rapid, sensitive, and selective, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of validation parameters.

Introduction

Levosimendan is a calcium sensitizer and potassium channel opener used in the treatment of acutely decompensated severe chronic heart failure.[1] It enhances cardiac contractility by increasing the sensitivity of troponin C to calcium, without significantly increasing myocardial oxygen consumption.[2][3] Levosimendan is metabolized in the body to form an inactive metabolite, OR-1855, which is then acetylated to the active metabolite OR-1896.[4] Due to the pharmacological activity of both the parent drug and its metabolite, a reliable and efficient analytical method for their simultaneous quantification is crucial for clinical and research applications. This high-throughput HPLC-MS/MS method offers the necessary sensitivity and specificity for the analysis of Levosimendan and its metabolites in biological matrices.

Experimental Protocols

Sample Preparation

A simple and rapid protein precipitation method is employed for the extraction of Levosimendan and its metabolites from human plasma.[3][5]

Materials:

-

Human plasma samples

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)[6]

-

Internal Standard (IS) solution (e.g., Rosuvastatin for Levosimendan, Doxofylline for metabolites)[6]

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Protocol:

-

Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.[5]

-

Add a specified amount of the internal standard solution.

-

Add 600 µL of cold acetonitrile (or methanol for Levosimendan alone) to precipitate the plasma proteins.[5][6]

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[3]

-

Carefully transfer the supernatant to a clean tube for analysis.

-

For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.[4]

HPLC Conditions

The chromatographic separation is achieved using a reversed-phase C18 column with isocratic or gradient elution.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Autosampler

-

Column oven

Chromatographic Parameters:

| Parameter | Condition |

| Column | Zorbax SB-C18 (100 mm x 3.0 mm, 3 µm) or equivalent[5] |

| Mobile Phase | 66:34 (v/v) mixture of 0.1% acetic acid in water and acetonitrile (for Levosimendan)[5]. For simultaneous analysis, different mobile phases and gradients may be required.[7] |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

| Run Time | Approximately 5-10 minutes, depending on the specific method.[5][7] |

MS/MS Detection

Tandem mass spectrometry provides high selectivity and sensitivity for the quantification of the analytes.

Instrumentation:

-

Triple quadrupole mass spectrometer

-

Electrospray ionization (ESI) source

MS/MS Parameters:

| Parameter | Levosimendan | OR-1855 | OR-1896 |

| Ionization Mode | Negative (-)[5][7] | Positive (+)[7] | Positive (+)[7] |

| Precursor Ion (m/z) | 279.1[5] | 204.2[1] | 246.3[1] |

| Product Ion (m/z) | 227.1[5] | 120.1[1] | 204.2[1] |

| Collision Energy | Optimized for the specific instrument and analyte. | Optimized for the specific instrument and analyte. | Optimized for the specific instrument and analyte. |

| Dwell Time | 200 ms | 200 ms | 200 ms |

Quantitative Data Summary

The following tables summarize the quantitative performance of the high-throughput HPLC-MS/MS assay for Levosimendan and its metabolites, as reported in various studies.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Levosimendan | 0.2 - 50,000 | 0.1 - 0.2 | [5][6][7] |

| OR-1855 | 0.5 - 130,000 | 0.2 - 0.5 | [6][7] |

| OR-1896 | 0.5 - 130,000 | 0.2 - 0.5 | [6][7] |

Table 2: Precision and Accuracy

| Analyte | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Bias) | Reference |

| Levosimendan | 0.9 - 2.0 | 1.2 - 1.8 | -1.5 to 5.5 | [7] |

| OR-1855 | 0.9 - 3.2 | 1.3 - 2.7 | -1.4 to 2.6 | [7] |

| OR-1896 | 0.4 - 4.9 | 1.4 - 3.4 | -0.3 to 4.5 | [7] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the HPLC-MS/MS analysis of Levosimendan.

Levosimendan Signaling Pathway

Caption: Simplified signaling pathway of Levosimendan's mechanism of action.

References

- 1. Levosimendan - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Levosimendan? [synapse.patsnap.com]

- 3. Levosimendan, a Promising Pharmacotherapy in Cardiogenic Shock: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Developing a Validated Bioanalytical Method for Levosimendan: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development and validation of a bioanalytical method for the quantification of Levosimendan and its active metabolite, OR-1896, in human plasma. The protocol outlines a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.[1][2][3][4] The methodologies are detailed to ensure reproducibility and adherence to international bioanalytical assay guidelines.[2] Additionally, this document includes an overview of Levosimendan's mechanism of action, supported by a signaling pathway diagram.

Introduction to Levosimendan

Levosimendan is a calcium-sensitizing inodilator used in the treatment of acutely decompensated severe chronic heart failure.[5][6] Its primary mechanism of action involves enhancing the sensitivity of cardiac troponin C to calcium, thereby increasing myocardial contractility without significantly increasing myocardial oxygen consumption.[5][6][7][8] Levosimendan also exhibits vasodilatory effects by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[6][8][9] It is metabolized in the body to an active metabolite, OR-1896, which has a significantly longer half-life and contributes to the sustained therapeutic effects of the drug.[2][3][5]

Mechanism of Action Signaling Pathway

Levosimendan's dual action as a calcium sensitizer and vasodilator is crucial to its therapeutic effect. The following diagram illustrates the key signaling pathways involved.

Bioanalytical Method Development and Validation

The accurate quantification of Levosimendan and its metabolites is essential for clinical and research purposes. LC-MS/MS is the preferred method due to its high sensitivity and selectivity.[1][10]

Experimental Workflow

The following diagram outlines the general workflow for the bioanalytical method.

References

- 1. Simultaneous LC-ESI-MS/MS Quantification of Levosimendan and Its Metabolites for Therapeutic Drug Monitoring of Cardiac Surgery Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly sensitive ultra-high-performance liquid chromatography coupled with tandem mass spectrometry method for the multiplex analysis of levosimendan and its metabolites OR-1855 and OR-1896 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Serum concentrations of levosimendan and its metabolites OR-1855 and OR-1896 in cardiac surgery patients with cardiopulmonary bypass [frontiersin.org]

- 4. Monitoring of Levosimendan Administration in Patients with Pulmonary Hypertension Undergoing Cardiac Surgery and Effect of Two Different Dosing Schemes on Hemodynamic and Echocardiographic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. droracle.ai [droracle.ai]

- 7. Multiorgan Drug Action of Levosimendan in Critical Illnesses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Therapeutic Drug Monitoring of Levosimendan in Cardiac Patients using Levosimendan-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levosimendan is a calcium sensitizer and vasodilator used in the treatment of acutely decompensated severe chronic heart failure.[1][2] Its therapeutic effect is attributed not only to the parent drug but also to its long-lasting active metabolite, OR-1896.[3][4][5] Given the variability in patient response and the narrow therapeutic window, Therapeutic Drug Monitoring (TDM) of Levosimendan and its metabolites is crucial for optimizing treatment efficacy and ensuring patient safety in cardiac patients.[6][7] This document provides detailed application notes and protocols for the quantitative analysis of Levosimendan and its metabolites in human plasma using Levosimendan-d3 as an internal standard (IS) by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Pharmacokinetic Parameters

The pharmacokinetic profile of Levosimendan and its metabolites is essential for designing effective TDM strategies. The parent drug has a relatively short half-life, while its active metabolite, OR-1896, exhibits a significantly longer half-life, contributing to the prolonged hemodynamic effects observed in patients.[3][4][5][8]

| Parameter | Levosimendan | Metabolite OR-1855 | Active Metabolite OR-1896 |

| Half-life (t½) | ~1.3-1.5 hours[3][5][8] | ~75-80 hours[8] | ~75-81 hours[5][8] |

| Time to Peak Concentration (Tmax) | Achieved during infusion[5] | ~2 days after stopping infusion[3] | ~2 days after stopping infusion[3] |

| Protein Binding | ~97-98%[9] | ~58%[5] | ~40-61%[4][5] |

| Volume of Distribution (Vd) | ~0.2-0.3 L/kg[6][9] | Not specified | Not specified |

| Clearance (CL) | ~175-250 mL/h/kg[3][5] | Not specified | Not specified |

Therapeutic Drug Monitoring Protocol

A robust and validated analytical method is paramount for accurate TDM. The following protocol outlines a typical LC-MS/MS method for the simultaneous quantification of Levosimendan, OR-1855, and OR-1896 in human plasma.

Experimental Workflow

References

- 1. Simultaneous LC-ESI-MS/MS Quantification of Levosimendan and Its Metabolites for Therapeutic Drug Monitoring of Cardiac Surgery Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Serum concentrations of levosimendan and its metabolites OR-1855 and OR-1896 in cardiac surgery patients with cardiopulmonary bypass [frontiersin.org]

- 4. farmaciajournal.com [farmaciajournal.com]

- 5. Pharmacokinetics of levosimendan and its circulating metabolites in patients with heart failure after an extended continuous infusion of levosimendan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous LC-ESI-MS/MS Quantification of Levosimendan and Its Metabolites for Therapeutic Drug Monitoring of Cardiac Surgery Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for Levosimendan Analysis in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of Levosimendan and its metabolites in biological matrices, primarily plasma, for quantitative analysis. The described methods include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by analysis, typically using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

Levosimendan is a calcium sensitizer and potassium channel opener used in the treatment of acutely decompensated heart failure. Accurate quantification of Levosimendan and its active metabolites, OR-1855 and OR-1896, in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document outlines validated sample preparation techniques to ensure reliable and reproducible results.

Signaling Pathway of Levosimendan

Levosimendan exerts its therapeutic effects through a dual mechanism of action. It acts as a calcium sensitizer by binding to cardiac troponin C (cTnC) in a calcium-dependent manner, which enhances myocardial contractility without significantly increasing intracellular calcium concentrations.[1][2] Additionally, it induces vasodilation by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells.[1][2]

Sample Preparation Techniques

The choice of sample preparation technique depends on the analytical requirements, such as the desired level of cleanliness, sensitivity, and throughput.

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method suitable for high-throughput analysis. It involves the addition of an organic solvent to the biological sample to denature and precipitate proteins.

Experimental Workflow: Protein Precipitation

Protocol: Protein Precipitation

-

Sample Aliquoting: Pipette 100 µL of the plasma sample into a microcentrifuge tube.

-

Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

-

Mixing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.

-

Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS/MS system.

-

Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.

Liquid-Liquid Extraction (LLE)

LLE is a more selective method than PPT, providing a cleaner extract by partitioning the analyte of interest into an immiscible organic solvent.

Experimental Workflow: Liquid-Liquid Extraction

Protocol: Liquid-Liquid Extraction

-

Sample Aliquoting: Pipette 200 µL of plasma into a glass test tube.

-

pH Adjustment: Add 50 µL of a suitable buffer to adjust the pH of the sample, optimizing the extraction of Levosimendan.

-

Extraction: Add 1 mL of ethyl acetate to the tube.

-

Mixing: Vortex the mixture for 2 minutes to facilitate the transfer of Levosimendan into the organic phase.

-

Phase Separation: Centrifuge at 4,000 x g for 10 minutes to achieve clear separation of the aqueous and organic layers.

-

Organic Phase Collection: Carefully transfer the upper organic layer to a new tube.

-

Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

SPE offers the highest selectivity and provides the cleanest extracts by utilizing a solid sorbent to retain the analyte while interferences are washed away. Oasis HLB cartridges are commonly used for the extraction of a wide range of compounds, including Levosimendam, from biological fluids.

Experimental Workflow: Solid-Phase Extraction

Protocol: Solid-Phase Extraction (using Oasis HLB)

-

Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% phosphoric acid in water.

-

Cartridge Conditioning: Condition an Oasis HLB 1 cc (30 mg) cartridge by passing 1 mL of methanol through it.

-

Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute Levosimendan and its metabolites from the cartridge with 1 mL of methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a nitrogen stream at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of mobile phase.

-

Analysis: Inject the sample into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for the different sample preparation methods for Levosimendan analysis. These values can vary depending on the specific LC-MS/MS instrumentation and conditions used.

Table 1: Linearity and Sensitivity

| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |

| Linearity Range (ng/mL) | 0.1 - 100 | 0.1 - 50 | 0.2 - 100 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.1 | 0.2 |

Table 2: Recovery and Matrix Effect

| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |

| Extraction Recovery (%) | > 90 | 85 - 105 | > 90 |

| Matrix Effect (%) | 85 - 115 | 90 - 110 | 95 - 105 |

Table 3: Precision and Accuracy

| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |